molecular formula C12H11ClN2O2 B2844792 1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 959059-53-1

1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B2844792
CAS RN: 959059-53-1
M. Wt: 250.68
InChI Key: GAPDLVJXRWVTMZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole, also known as CNP, is a heterocyclic aromatic compound belonging to the pyrrole family. It is a colorless solid that has a wide range of applications in the fields of chemistry and biology. CNP is used in the synthesis of various organic compounds and has been studied for its potential use in medicinal applications.

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds emphasizes advanced synthesis techniques and structural elucidation, contributing to a deeper understanding of pyrrole derivatives' chemical properties. For instance, Zhuang Hong (2000) reported on the synthesis and crystal structure of a pyrrole derivative, highlighting the role of X-ray diffraction in determining molecular configurations (Zhuang Hong, 2000). Similarly, studies on electronically intercommunicating iron centers in pyrroles by Alexander Hildebrandt, D. Schaarschmidt, and H. Lang (2011) focus on the synthesis and electrochemical properties, indicating the compounds' potential in electronic applications (Hildebrandt et al., 2011).

Chemical Reactivity and Non-Linear Optical Property

Research has also explored the chemical reactivity and non-linear optical properties of pyrrole derivatives. R. N. Singh and colleagues (2015) investigated the structural evaluation and chemical reactivity of chalcone derivatives with pyrrole moiety, revealing insights into the compounds' electronic structures and potential applications in non-linear optical (NLO) materials (Singh et al., 2015).

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-3-4-9(2)14(8)10-5-6-11(13)12(7-10)15(16)17/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPDLVJXRWVTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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